2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound is a derivative of pyrazole and pyrimidine, which are both important structures in medicinal chemistry. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the field of medicine and drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyrimidine rings, followed by various substitutions to add the methyl, phenylpiperazine, and other groups . Without specific information on the synthesis of this exact compound, it’s difficult to provide more detailed analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole and pyrimidine rings would contribute to the compound’s aromaticity, while the various substituents would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend largely on the specific conditions and reagents used. The presence of multiple functional groups could potentially allow for a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely result in a relatively high molecular weight and significant polarity .Scientific Research Applications
Anticancer Applications
Several studies have synthesized and evaluated novel pyrazolopyrimidine derivatives for their anticancer activities. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014). This research indicates the promise of pyrazolopyrimidine compounds in developing new cancer therapies.
Anti-5-Lipoxygenase and Anti-Inflammatory Applications
The evaluation of novel pyrazolopyrimidines also extends to their anti-5-lipoxygenase activities, which play a role in inflammation and related diseases. For example, a study found that certain pyrazolopyrimidines showed inhibitory activity against 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid, suggesting their potential use in treating inflammation-related conditions (Rahmouni et al., 2016).
Antimicrobial Applications
Pyrazolopyrimidine derivatives have also been studied for their antimicrobial potential. Research into the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial properties revealed that these compounds have promising activity against various bacterial strains, indicating their potential as antimicrobial agents (Deohate & Palaspagar, 2020).
Enzymatic Activity Enhancement
Further, some studies have focused on the preparation of pyrazolopyrimidinyl keto-esters and their derivatives, demonstrating an increase in the reactivity of certain enzymes, such as cellobiase, which is significant for biotechnological applications and the development of enzyme-based treatments (Abd & Awas, 2008).
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. Without specific information, it’s difficult to provide a detailed safety analysis .
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-14-20(29)27(22(23-16)28-18(3)13-17(2)24-28)15-21(30)26-11-9-25(10-12-26)19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDSTXBAZIWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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